molecular formula C9H10N2O B2641011 4,6-Dimethyl-1,3-benzoxazol-5-amine CAS No. 1267334-29-1

4,6-Dimethyl-1,3-benzoxazol-5-amine

Cat. No.: B2641011
CAS No.: 1267334-29-1
M. Wt: 162.192
InChI Key: AFSWPPJSEIOBJP-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1,3-benzoxazol-5-amine is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with 4,6-dimethyl-2-nitrobenzaldehyde in the presence of a reducing agent like sodium dithionite . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal nanoparticles or ionic liquids can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4,6-Dimethyl-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a similar structure but without the dimethyl and amine groups.

    2-Aminobenzoxazole: Similar structure with an amino group at the 2-position.

    4,6-Dimethylbenzoxazole: Lacks the amine group at the 5-position.

Uniqueness

4,6-Dimethyl-1,3-benzoxazol-5-amine is unique due to the presence of both dimethyl and amine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dimethyl-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-7-9(11-4-12-7)6(2)8(5)10/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSWPPJSEIOBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1N)C)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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